molecular formula C14H17N3O2S B10972264 N-(4-methylpyrimidin-2-yl)-4-propylbenzenesulfonamide

N-(4-methylpyrimidin-2-yl)-4-propylbenzenesulfonamide

Cat. No.: B10972264
M. Wt: 291.37 g/mol
InChI Key: HDBNQBXPWOFCOU-UHFFFAOYSA-N
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Description

N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a propylbenzene sulfonamide moiety. Sulfonamides are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and methylating agents.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as 4-propylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPYRIMIDIN-2-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
  • N-(4-METHYLPYRIMIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE
  • N-(4-METHYLPYRIMIDIN-2-YL)-4-ISOPROPYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity and membrane permeability compared to similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C14H17N3O2S/c1-3-4-12-5-7-13(8-6-12)20(18,19)17-14-15-10-9-11(2)16-14/h5-10H,3-4H2,1-2H3,(H,15,16,17)

InChI Key

HDBNQBXPWOFCOU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

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